![molecular formula C18H29N5O2 B5518415 1-tert-butyl-4-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)carbonyl]-2-pyrrolidinone](/img/structure/B5518415.png)
1-tert-butyl-4-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)carbonyl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-tert-butyl-4-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)carbonyl]-2-pyrrolidinone" is a multifaceted heterocyclic molecule, possibly involved in pharmaceutical research due to its structural complexity and potential for diverse biological activity. Its synthesis and analysis require advanced techniques and a deep understanding of organic and medicinal chemistry.
Synthesis Analysis
The synthesis of similar heterocyclic compounds often involves multi-step reactions, including the formation of intermediate compounds, ring closure reactions, and functional group transformations. Techniques such as thermolysis, catalyzed tandem reactions, and intramolecular cycloaddition are commonly employed (Shafiee & Shekarchi, 2002), (Hussain et al., 2014).
Scientific Research Applications
Triazoloazine-Diazomethylazine Valence Isomerization
Research demonstrates the isomerization processes of triazoloazines to diazomethylazines, providing insights into the thermodynamics and kinetics of such reactions. These studies are crucial for understanding the stability and reactivity of heterocyclic compounds, which can be applied to design new drugs or materials (Aylward et al., 2016).
Cardiovascular Agents from Triazolopyrimidines
Synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have shown significant potential in cardiovascular therapy. These compounds exhibit coronary vasodilating and antihypertensive activities, indicating the pharmaceutical applications of complex heterocyclic systems (Sato et al., 1980).
Divergent Reactions of Diazacyclic Compounds
The divergent synthesis of heterocyclic compounds from diazacyclic precursors highlights the ability to produce a variety of biologically active molecules. Such research underlines the importance of these compounds in developing new therapeutic agents or chemical probes (Rossi et al., 2007).
Metal-Free Synthesis of Triazolopyridines
A novel, metal-free methodology for synthesizing 1,2,4-triazolo[1,5-a]pyridines via oxidative N-N bond formation demonstrates the potential for efficient and environmentally friendly synthetic routes in pharmaceutical chemistry. This approach simplifies the synthesis of complex heterocyclic structures, which are common frameworks in drug molecules (Zheng et al., 2014).
Site-Selective Polyazacyclic Terbium(III) Chelates
Polyazamacrocyclic chelates of terbium have shown utility in diagnostic imaging, offering a glimpse into the non-pharmaceutical applications of complex heterocyclic compounds. These compounds' site-selective properties and spectroscopic characteristics make them valuable tools for medical diagnostics (Houlne et al., 1996).
properties
IUPAC Name |
1-tert-butyl-4-(3-propan-2-yl-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-12(2)16-20-19-14-6-7-21(8-9-22(14)16)17(25)13-10-15(24)23(11-13)18(3,4)5/h12-13H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXGGLGNVSYZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1CCN(CC2)C(=O)C3CC(=O)N(C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.